2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of Bromine and Iodine: Bromination and iodination reactions are carried out using bromine and iodine reagents, respectively, under controlled conditions to ensure selective halogenation.
Formation of the Quinazolinone Core: The quinazolinone core is constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Modulate Signaling Pathways: Affect signaling pathways that regulate cell growth and apoptosis.
Induce Cellular Responses: Trigger cellular responses such as oxidative stress and DNA damage.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan.
Quinazolinone Derivatives: Compounds with the quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Properties
Molecular Formula |
C25H17BrIN3O3 |
---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H17BrIN3O3/c1-29-22-10-3-14(26)11-18(22)19(24(29)31)13-23-28-21-9-4-15(27)12-20(21)25(32)30(23)16-5-7-17(33-2)8-6-16/h3-13H,1-2H3/b19-13- |
InChI Key |
MEMXISAQOSYZIC-UYRXBGFRSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Origin of Product |
United States |
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